1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
CAS No.: 4414-89-5
Cat. No.: VC2450450
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile - 4414-89-5](/images/structure/VC2450450.png)
Specification
CAS No. | 4414-89-5 |
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Molecular Formula | C8H5N3 |
Molecular Weight | 143.15 g/mol |
IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H5N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,(H,10,11) |
Standard InChI Key | MUCWDACENIACBH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NC=C2C#N)N=C1 |
Canonical SMILES | C1=CC2=C(NC=C2C#N)N=C1 |
Introduction
Chemical Structure and Properties
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile belongs to the class of heterocyclic compounds containing a fused pyrrole and pyridine ring system with a cyano group at position 3. This compound is characterized by specific chemical and physical properties that influence its behavior in biological systems and chemical reactions.
Chemical Identification
The table below summarizes the key chemical identification parameters for 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile:
Parameter | Value |
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Chemical Name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile |
CAS Number | 4414-89-5 |
Synonyms | 3-Cyano-7-azaindole; 7-Azaindole-3-carbonitrile |
Molecular Formula | C₈H₅N₃ |
Molecular Weight | 143.15 g/mol |
Structural Classification | Azaindole derivative; Pyrrolo[2,3-b]pyridine |
The compound features a nitrile (cyano) group at position 3 of the pyrrolo[2,3-b]pyridine scaffold, which contributes significantly to its chemical reactivity and biological activity profiles .
Structural Significance and Related Scaffolds
The pyrrolo[2,3-b]pyridine core (also known as 7-azaindole) represents an important heterocyclic scaffold in medicinal chemistry. The presence of the cyano group at position 3 creates a versatile handle for further derivatization.
Structural Features
The compound contains several key structural features that contribute to its importance in medicinal chemistry:
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The pyrrole NH group can serve as a hydrogen bond donor
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The pyridine nitrogen functions as a hydrogen bond acceptor
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The cyano group provides additional hydrogen bond accepting capability
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The planar, aromatic nature of the molecule facilitates π-π stacking interactions with protein targets
These structural features make 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives attractive scaffolds for designing compounds that can interact with various biological targets .
Synthetic Approaches
Several synthetic methodologies have been developed to access 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives, with cyclocondensation reactions being particularly prominent.
Cyclocondensation Reactions
One of the most effective methods for synthesizing pyrrolo[2,3-b]pyridine derivatives involves cyclocondensation reactions using 2-amino-pyrrole-3-carbonitrile derivatives as starting materials .
The general synthetic approach often involves:
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Preparation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as starting materials
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Reaction with active methylene compounds, such as acetylacetone, ethyl cyanoacetate, or malononitrile
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Refluxing in acetic acid with catalytic amounts of hydrochloric acid
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Purification via silica gel column chromatography
This approach has been successfully employed to generate various substituted 1H-pyrrolo[2,3-b]pyridines in good to excellent yields .
Reaction with Arylidenemalononitriles
Another valuable synthetic route involves the reaction of 2-amino-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles. This methodology has been used to prepare compounds such as 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile .
The reaction typically proceeds as follows:
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Combination of 2-amino-pyrrole-3-carbonitrile with arylidenemalononitriles in ethanol
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Addition of a catalytic amount of piperidine
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Refluxing the reaction mixture
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Treatment with crushed ice/dilute HCl to obtain the final product
This approach has yielded products with excellent yields of 87-91% .
Biological Activities and Medicinal Applications
1H-Pyrrolo[2,3-b]pyridine derivatives exhibit diverse biological activities, making them valuable scaffolds in drug discovery.
Human Neutrophil Elastase (HNE) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Human Neutrophil Elastase (HNE), a protease involved in various physiological processes and pathologies affecting the respiratory system. The development of HNE inhibitors represents a promising therapeutic strategy for treating respiratory conditions .
Research has shown that:
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The position and nature of substituents on the pyrrolo[2,3-b]pyridine scaffold significantly impact HNE inhibitory activity
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Structure-activity relationship studies have identified key features necessary for optimal inhibition
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Several derivatives have demonstrated potent HNE inhibitory activity in vitro
Fibroblast Growth Factor Receptor (FGFR) Inhibition
1H-Pyrrolo[2,3-b]pyridine derivatives have also shown significant potential as Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are promising targets for cancer therapy. Abnormal activation of the FGFR signaling pathway plays a critical role in various types of tumors .
Recent research has highlighted:
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A series of 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent activities against FGFR1, 2, and 3
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Compound 4h, in particular, demonstrated remarkable FGFR inhibitory activity with IC₅₀ values of 7, 9, 25, and 712 nM against FGFR1-4, respectively
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In vitro studies showed that these compounds can inhibit breast cancer cell proliferation, induce apoptosis, and significantly inhibit cell migration and invasion
Additional Pharmacological Activities
The pyrrolo[2,3-b]pyridine scaffold appears in various biologically active compounds with diverse pharmacological properties, including:
Activity | Description |
---|---|
Antibacterial | Effective against various bacterial strains |
Antimycobacterial | Activity against mycobacteria |
Anti-inflammatory | Reduction of inflammatory responses |
Antifungal | Inhibition of fungal growth |
Antiparkinson's | Potential for treating Parkinson's disease |
Antitumor | Cytotoxic activity against cancer cells |
Antiproliferative | Inhibition of cell proliferation |
Antiviral | Activity against viral infections |
Muscarinic antagonist | Blocking muscarinic acetylcholine receptors |
These diverse biological activities make the pyrrolo[2,3-b]pyridine scaffold highly valuable in medicinal chemistry and drug discovery efforts .
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing 1H-pyrrolo[2,3-b]pyridine derivatives for specific therapeutic applications.
Key Structural Determinants of Activity
Research has identified several structural features that significantly influence the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives:
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The nature and position of substituents on the pyrrole ring
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Modifications at the pyridine ring
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The presence of electron-donating or electron-withdrawing groups
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The introduction of phenolic or poly-phenolic substituents
Current Research Directions
Current research on 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives focuses on several key areas:
Development of Novel Synthetic Methodologies
Scientists continue to develop new and efficient synthetic approaches to access 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives. These efforts aim to:
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Improve synthetic efficiency and yield
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Develop environmentally friendly synthesis methods
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Enable access to previously challenging derivatives
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Facilitate large-scale production for drug development purposes
Exploration of Novel Biological Applications
Ongoing research explores the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in treating various diseases:
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Cancer: Investigation of derivatives as kinase inhibitors and anticancer agents
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Inflammatory diseases: Development of anti-inflammatory agents
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Infectious diseases: Exploration of antimicrobial applications
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Neurological disorders: Potential applications in treating neurological conditions
Structure Optimization for Drug Development
Researchers are actively working on optimizing the structure of 1H-pyrrolo[2,3-b]pyridine derivatives to improve:
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Potency against specific targets
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Selectivity profiles
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Pharmacokinetic properties
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Safety profiles
These efforts aim to develop compounds with improved drug-like properties and therapeutic potential .
Comparative Analysis with Related Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile shares structural similarities with other heterocyclic compounds, particularly indole derivatives. Understanding these relationships helps in rationalizing biological activities and guiding drug design efforts.
Comparison with Indole Derivatives
The pyrrolo[2,3-b]pyridine core (7-azaindole) differs from indole by having a nitrogen atom at position 7, replacing a carbon-hydrogen unit. This structural difference has significant implications for:
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Hydrogen bonding capacity
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Electronic distribution
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pKa values
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Metabolic stability
Studies have shown that 7-azaindoles (pyrrolo[2,3-b]pyridines) and their derivatives often exhibit preferable bioactive properties compared to their indole counterparts due to their essential physicochemical features .
Halogenated Derivatives
Halogenated derivatives, such as 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 1159982-14-5) and 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 1260385-93-0), represent important variations of the basic scaffold. These modifications can significantly alter:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume